molecular formula C12H14FNO B1301799 (4-Fluorophenyl)(piperidin-1-yl)methanone CAS No. 58547-67-4

(4-Fluorophenyl)(piperidin-1-yl)methanone

Cat. No. B1301799
CAS RN: 58547-67-4
M. Wt: 207.24 g/mol
InChI Key: UVBXLMBIXAPNBB-UHFFFAOYSA-N
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Description

The compound "(4-Fluorophenyl)(piperidin-1-yl)methanone" is a fluorinated aromatic ketone with a piperidine substituent. It is a part of various research studies due to its potential biological activities and applications in medical imaging, particularly in the context of psychiatric illnesses such as depression and anorexia. The compound's relevance lies in its interaction with brain 5-HT2A receptors, which are implicated in these diseases .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available materials. For instance, the precursor to a radiolabelled compound for SPECT imaging was synthesized with a total yield of 40% . Another related compound was synthesized by condensation reactions, followed by Friedel-Crafts acylation and hydration, with an overall yield of 62.4% . These syntheses demonstrate the feasibility of producing such compounds in a laboratory setting for further study and application.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, and LC-MS, as well as X-ray diffraction studies . For example, one compound crystallizes in the monoclinic crystal system and exhibits a chair conformation for the piperidine ring, with inter- and intra-molecular hydrogen bonds contributing to the stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored in the context of their potential as bioactive molecules. For instance, the antiproliferative activity of a novel heterocycle was evaluated, indicating the compound's potential in cancer treatment . Additionally, the radiosynthesis of compounds for imaging involves halogen exchange reactions and electrophilic iododestannylation, highlighting the chemical transformations these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as Log P values, are crucial for understanding their behavior in biological systems. Log P values have been measured for some compounds, providing insight into their lipophilicity, which is important for crossing biological membranes . The specific activity and radiochemical purity of radiolabelled compounds are also critical parameters, ensuring their suitability for imaging purposes .

Scientific Research Applications

Radiosynthesis and Brain Imaging

The compound has been studied for its potential in brain imaging, particularly for visualizing serotonin receptors. In one study, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized, radiolabeled, and evaluated in mice for its potential in Single Photon Emission Computed Tomography (SPECT) imaging of the 5-HT2A receptor (Blanckaert et al., 2005). Similarly, another study evaluated [123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone as a potential SPECT tracer for the same receptor (Blanckaert et al., 2007).

Structural and Antiproliferative Analysis

A novel heterocyclic compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and characterized for its antiproliferative activity. This compound demonstrated potential in inhibiting cell growth, with its molecular structure being confirmed through various spectroscopic methods (Prasad et al., 2018).

Neuroprotective Activities

Aryloxyethylamine derivatives, including (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, have been designed and synthesized. These compounds were evaluated for their neuroprotective effects against glutamate-induced cell death in vitro and for anti-ischemic activity in vivo, showing significant potential as neuroprotective agents (Zhong et al., 2020).

Antileukemic Activity

Research into the anticancer effects of the piperidine framework led to the synthesis of several (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives. Among these, certain compounds displayed notable antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).

Analgesic Effects

The compound has also been explored for its analgesic effects. For instance, F 13640, a derivative involving (4-fluorophenyl)piperidin-1-yl methanone, was studied for its effects on allodynia in a rat model of trigeminal neuropathic pain. The study revealed significant analgesic properties (Deseure et al., 2002).

Antimicrobial Activity

Some derivatives of (4-fluorophenyl)(piperidin-1-yl)methanone have been synthesized and assessed for their antimicrobial activities. These compounds have shown effectiveness against certain pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

(4-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBXLMBIXAPNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371956
Record name (4-Fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(piperidin-1-yl)methanone

CAS RN

58547-67-4
Record name (4-Fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58547-67-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SW Krabbe, VS Chan, TS Franczyk… - The Journal of …, 2016 - ACS Publications
A Cu-catalyzed synthesis of amides from alcohols and secondary amines using the oxygen in air as the terminal oxidant has been developed. The methodology is operationally simple …
Number of citations: 25 pubs.acs.org
K Lv, L Li, B Wang, M Liu, B Wang, W Shen… - European Journal of …, 2017 - Elsevier
We report herein the design and synthesis of “novel imidazo [1,2-a]pyridine-3-carboxamides (IPAs)” bearing a variety of different linkers, based on the structure of IMB-1402 discovered …
Number of citations: 31 www.sciencedirect.com
V Kubyshkin, Y Kheylik, PK Mykhailiuk - Journal of Fluorine Chemistry, 2015 - Elsevier
Three novel amines all possessing gem-difluorocyclopropane, secondary amino group and a fused aliphatic cycle were synthesized by difluorocyclopropanation of N-Boc protected …
Number of citations: 28 www.sciencedirect.com
Q Zhao, H Li, L Wang - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A novel and efficient direct amidation of α-diketones with amines via TBHP-promoted oxidative cleavage of C(sp2)–C(sp2) bonds has been developed. The strategy provides an …
Number of citations: 20 pubs.rsc.org
S Gaspa, A Porcheddu, L De Luca - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Iron-catalysed oxidative amidation of alcohols with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40170G Royal Society of Chemistry View PDF …
Number of citations: 76 pubs.rsc.org

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